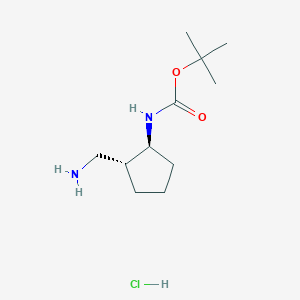

tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride

Description

tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride is a carbamate-protected amine derivative with the molecular formula C₁₁H₂₂N₂O₂·HCl and a molecular weight of 214.31 g/mol (based on the neutral carbamate component) . This compound is characterized by its stereospecific cyclopentyl backbone, where the (1S,2R) configuration dictates its spatial arrangement and reactivity. It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting drugs, due to its ability to stabilize reactive amine groups during multi-step reactions . The compound is typically synthesized via reductive alkylation or carbamate protection of primary amines, achieving a purity of ≥95% .

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopentyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVUOOMKHRFGI-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride typically involves multiple steps. One common method includes the protection of the amine group with a tert-butyl carbamate group, followed by the introduction of the aminomethyl group onto the cyclopentyl ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyloxycarbonyl (Boc) carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a free amine. This reaction is critical for deprotection in synthetic chemistry:

| Reaction Type | Conditions | Reagents | Products | Yield/Purity |

|---|---|---|---|---|

| Acidic hydrolysis | Aqueous HCl (e.g., 4M HCl) | HCl, H₂O | ((1S,2R)-2-(aminomethyl)cyclopentyl)ammonium chloride, CO₂, tert-butanol | High yield (>95%) |

| Basic hydrolysis | Aqueous NaOH or KOH | NaOH, H₂O | Free amine ((1S,2R)-2-(aminomethyl)cyclopentylamine), CO₂, tert-butanol | Moderate yield (~85%) |

The hydrochloride salt enhances solubility in polar solvents, facilitating efficient deprotection. Acidic conditions are preferred industrially due to reduced side reactions .

Reactivity of the Aminomethyl Group

After Boc deprotection, the primary amine participates in nucleophilic reactions:

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:

This is utilized in peptide coupling and drug intermediate synthesis.

Alkylation

In basic media, the amine undergoes alkylation with alkyl halides:

Triethylamine or DIPEA is often used to scavenge HX .

Stability and Storage Considerations

The compound’s stability is influenced by its hydrochloride salt form:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for its structural characteristics that allow for various modifications leading to enhanced biological activity. Its unique configuration makes it a candidate for developing new therapeutic agents.

Neuropharmacology

Research indicates that compounds similar to tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride can interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases. Studies have shown that modifications in the cyclopentane structure can enhance binding affinity to neurotransmitter receptors, which could be crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Inhibition of CDKs is a promising strategy in cancer therapy. Preliminary studies suggest that structural modifications can significantly enhance the binding affinity to these enzymes, indicating potential anticancer properties.

Case Study 1: Cyclin-Dependent Kinase Inhibition

Research has demonstrated that structurally related compounds exhibit significant inhibitory effects on CDKs. For instance, a study involving derivatives of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride showed promising results in inhibiting CDK activity, suggesting its potential as an anticancer agent.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride | Inhibition of CDKs | Potential anticancer properties |

| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of CDKs | Similar structure; potential anticancer properties |

Case Study 2: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a reduction in cell death and inflammatory markers, suggesting that this compound may provide protective effects against neurodegenerative processes.

Case Study 3: Enzyme Modulation

Research into carbamate derivatives has highlighted their role as enzyme modulators. Studies suggest that hydroxymethyl groups can influence the binding and activity of enzymes involved in metabolic pathways, showcasing the versatility of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride in biochemical applications.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Ring Size: The cyclopentane backbone of the target compound confers distinct steric and electronic properties compared to cyclohexane (e.g., tert-butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride) or cyclopropane analogs. Smaller rings (e.g., cyclopropane) exhibit higher ring strain, reducing stability but enhancing reactivity .

- Substituents : The absence of a methylene linker (as seen in cyclohexyl analogs) in the target compound simplifies its synthesis but may reduce solubility in polar solvents .

- Stereochemistry: The (1S,2R) configuration optimizes binding affinity in chiral environments, contrasting with racemic mixtures like tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride, which show reduced enantiomeric purity .

Stability and Reactivity

- Acid Sensitivity: The tert-butyl carbamate group in the target compound is stable under basic conditions but hydrolyzes readily in acidic media, a trait shared with analogs like tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride .

- Salt Form: Hydrochloride salts (e.g., target compound vs. tert-butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride) enhance crystallinity and shelf life compared to free-base analogs .

Biological Activity

tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride (CAS No. 2411590-84-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : CHClNO

- Molecular Weight : 250.77 g/mol

- Structure : The compound features a tert-butyl group attached to a cyclopentyl ring with an aminomethyl substituent, which influences its biological interactions.

The biological activity of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride primarily involves its interaction with enzymatic targets. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes. This binding alters the enzyme's conformation and reduces its activity, impacting various biochemical pathways.

- Protein-Ligand Interactions : The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, modulating their functions and potentially leading to therapeutic effects.

In Vitro Studies

Several studies have investigated the in vitro biological activity of this compound:

- Antioxidant Activity : Research has demonstrated that tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

- Neuroprotective Effects : In neuronal cell cultures, the compound has shown protective effects against neurotoxicity induced by glutamate. This suggests potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been tested for its ability to inhibit pro-inflammatory cytokine production in macrophages, indicating a potential role in managing inflammatory conditions.

Case Studies

A few notable case studies illustrate the biological implications of this compound:

- Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that treatment with tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride reduced cell death in models of excitotoxicity. The results indicated a decrease in apoptosis markers and an increase in cell viability compared to untreated controls.

- Inflammation Model : Another study focused on the compound's effects on lipopolysaccharide (LPS)-induced inflammation in vitro. Results showed a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when cells were treated with the compound prior to LPS exposure.

Data Table: Summary of Biological Activities

Q & A

Q. How should researchers handle and store tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at room temperature (20–25°C). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the carbamate group is susceptible to hydrolysis under acidic/basic conditions . Use desiccants in storage environments to minimize humidity. Regularly monitor stability via HPLC or TLC to detect degradation products.

Q. What spectroscopic methods are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Combine 1H/13C NMR to verify the cyclopentyl backbone, aminomethyl group, and tert-butyl carbamate. Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry . High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy). For crystalline samples, single-crystal X-ray diffraction provides unambiguous stereochemical assignment . Infrared (IR) spectroscopy can identify carbamate (C=O stretch ~1700 cm⁻¹) and hydrochloride (N–H stretch ~2500 cm⁻¹) groups.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Use flash chromatography with a silica gel stationary phase and a gradient of ethyl acetate/hexanes (5–30% EtOAc) to separate polar byproducts. For enantiomeric purification, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isopropanol/hexane mobile phase . Recrystallization from ethanol/water mixtures (4:1 v/v) enhances purity, leveraging the hydrochloride salt’s solubility differences.

Q. How can the presence of the hydrochloride salt form be verified experimentally?

- Methodological Answer : Perform ion chromatography to detect chloride ions. Use elemental analysis (C, H, N, Cl) to validate the stoichiometric ratio of the hydrochloride moiety. Potentiometric titration with AgNO3 quantifies free chloride. Differential scanning calorimetry (DSC) can distinguish salt-specific melting points from the freebase form .

Q. What are the key steps for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Start with a stereoselective cyclopentane ring formation via Sharpless epoxidation or enzymatic resolution to establish the (1S,2R) configuration. Introduce the aminomethyl group via reductive amination (NaBH3CN, NH4OAc buffer). Protect the amine with Boc anhydride in THF at 0°C to minimize racemization. Final HCl salt formation is achieved by treating the freebase with HCl/dioxane .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry analysis?

- Methodological Answer : Discrepancies may arise from adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation . Use ESI-MS in negative/positive ion modes to compare adduct patterns. Apply collision-induced dissociation (CID) to identify fragmentation pathways. Cross-validate with isotopic distribution patterns and HRMS error margins. If the hydrochloride salt dissociates, use matrix additives (e.g., formic acid) to stabilize ionization .

Q. What strategies optimize reaction yields while maintaining stereochemical control?

- Methodological Answer : Employ kinetic resolution using chiral catalysts (e.g., Jacobsen’s catalyst for epoxide ring-opening). Monitor reaction progress with in-situ FTIR to track carbamate formation. Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for stereoselective steps) and temperature (−20°C for slow racemization rates). Use DoE (Design of Experiments) to model variables like catalyst loading and reaction time .

Q. How can researchers differentiate diastereomeric byproducts during synthetic characterization?

- Methodological Answer : Use chiral derivatization (e.g., Mosher’s acid chloride) followed by 1H NMR to analyze diastereomeric splitting. Dynamic NMR at variable temperatures resolves coalescence effects in flexible intermediates. VCD (Vibrational Circular Dichroism) spectroscopy distinguishes enantiomers via distinct IR absorption patterns. Compare HPLC retention times against synthetic standards of known configuration .

Q. What computational methods support the interpretation of complex NMR splitting patterns?

- Methodological Answer : Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and coupling constants. Use software like Gaussian or ORCA to model cyclopentane ring puckering effects on J-values. Compare computed 2D NMR spectra (HSQC, HMBC) with experimental data using MestReNova .

Q. What are the implications of pH and solvent choice on carbamate stability in aqueous solutions?

- Methodological Answer :

The carbamate group hydrolyzes rapidly at pH < 3 (acid-catalyzed) or pH > 8 (base-catalyzed). Use buffered solutions (pH 5–7) for aqueous studies. Solvents with high dielectric constants (e.g., DMSO) stabilize ionic intermediates but may accelerate degradation. Monitor hydrolysis kinetics via UV-Vis at 220 nm (carbamate absorbance) or LC-MS. Add stabilizers like EDTA to chelate metal ions that catalyze decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.